molecular formula C18H17NO6S B8518714 1h-Isoindole-5-carboxylic acid,2,3-dihydro-2-methyl-7-[4-(methylsulfonyl)phenoxy]-3-oxo-,methyl ester

1h-Isoindole-5-carboxylic acid,2,3-dihydro-2-methyl-7-[4-(methylsulfonyl)phenoxy]-3-oxo-,methyl ester

Cat. No.: B8518714
M. Wt: 375.4 g/mol
InChI Key: IZFAXMGCGIDOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Isoindole-5-carboxylic acid,2,3-dihydro-2-methyl-7-[4-(methylsulfonyl)phenoxy]-3-oxo-,methyl ester is a useful research compound. Its molecular formula is C18H17NO6S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H17NO6S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-methyl-7-(4-methylsulfonylphenoxy)-3-oxo-1H-isoindole-5-carboxylate

InChI

InChI=1S/C18H17NO6S/c1-19-10-15-14(17(19)20)8-11(18(21)24-2)9-16(15)25-12-4-6-13(7-5-12)26(3,22)23/h4-9H,10H2,1-3H3

InChI Key

IZFAXMGCGIDOSD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2OC3=CC=C(C=C3)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sealed tube was charged with a solution of dimethyl 4-formyl-5-(4-(methylsulfonyl)phenoxy)-isophthalate (210 mg, 0.535 mmol) in MeOH and aminomethane hydrochloride (72.3 mg, 1.07 mmol). After stirring the reaction at room temperature for 2 hours, NaCNBH3 (84.1 mg, 1.34 mmol) was added. The mixture was then stirred at 65° C. for 14 hours. The solvent was evaporated and replaced with ethyl acetate. The organic layer was then washed with brine (3×), dried over MgSO4, and concentrated. The crude sample was introduced into a silica gel column chromatography and eluted with 5-10% MeOH/CHCl3 to provide the desired product (100 mg, 50% yield) as white solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 3.09 (s, 3 H) 3.21 (s, 3 H) 3.94 (s, 3 H) 4.36 (s, 2 H) 7.07-7.21 (m, 2 H) 7.84 (d, J=1.13 Hz, 1 H) 7.90-8.03 (m, 2 H) 8.37 (d, J=1.13 Hz, 1 H); LC-MS (ESI)+m/z=376.00 (M+H)+.
Name
dimethyl 4-formyl-5-(4-(methylsulfonyl)phenoxy)-isophthalate
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
72.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
84.1 mg
Type
reactant
Reaction Step Two
Yield
50%

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